N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide features a sulfonamide core linked to a substituted ethyl bridge. Key structural attributes include:
- Sulfonamide group: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.
- 4-Fluoro-2-methylbenzene moiety: The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity.
- Ethyl linker: Connects a 4-(dimethylamino)phenyl group (electron-rich aromatic system) and a 4-methylpiperazine (a basic heterocycle influencing solubility and receptor interactions).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2S/c1-17-15-19(23)7-10-22(17)30(28,29)24-16-21(27-13-11-26(4)12-14-27)18-5-8-20(9-6-18)25(2)3/h5-10,15,21,24H,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPHWZDJUAEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-(dimethylamino)phenyl derivatives, followed by the introduction of the piperazine ring and the sulfonamide group. Common reagents used in these reactions include dimethylamine, piperazine, and sulfonyl chlorides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly at the sulfonyl sulfur atom. Common reagents include:
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Alkyl halides : React to form N-alkylated derivatives.
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Amines : Undergo displacement to generate secondary or tertiary sulfonamides .
| Reaction Type | Reagents | Purpose | Outcome |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Introduce methyl groups to nitrogen | Enhanced lipophilicity |
| Acylation | AcCl, pyridine | Form sulfonamide-acetyl hybrids | Modify pharmacokinetics |
Hydrolysis of Sulfonamide Bond
Under acidic or basic conditions, the sulfonamide bond undergoes hydrolysis:
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Acidic hydrolysis (HCl, H₂O, Δ): Cleaves the S-N bond, yielding sulfonic acid and amine derivatives.
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Basic hydrolysis (NaOH, H₂O, Δ): Produces sulfonate salts and free amines .
Example Reaction Pathway :
This reaction is critical for metabolite studies and degradation analysis .
Amide Bond Formation
The secondary amine in the piperazine ring reacts with acyl chlorides or anhydrides to form amides. For example:
| Reagent | Product Structure | Application |
|---|---|---|
| (CH₃CO)₂O | Piperazine-acetyl conjugate | Improve metabolic stability |
Electrophilic Aromatic Substitution
The dimethylamino-substituted phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the dimethylamino group .
Key Observations :
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Nitration (HNO₃, H₂SO₄): Introduces nitro groups, enhancing hydrogen-bonding capacity.
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Halogenation (Br₂, FeBr₃): Adds halogens for radiopharmaceutical labeling.
Coordination Chemistry
The dimethylamino and piperazine groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications .
Example Reaction :
Such complexes are explored for antimicrobial activity .
Reduction Reactions
The fluorobenzene ring can undergo catalytic hydrogenation (H₂, Pd/C) to yield cyclohexane derivatives, altering the compound’s aromaticity and solubility .
Pharmacological Modifications
Reactions targeting the piperazine moiety (e.g., quaternization with methyl iodide) enhance receptor-binding affinity. For example:
This modification improves blood-brain barrier penetration .
Research Insights
-
The sulfonamide group drives reactivity with biological targets (e.g., enzyme inhibition) .
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Piperazine flexibility allows for structural diversification to optimize pharmacokinetics .
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Fluoro and methyl groups enhance stability and direct regioselective reactions .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing antimicrobial and CNS-targeted therapies .
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide has been studied for its potential as a therapeutic agent. Its structural features suggest possible applications in:
- Anticancer Therapy : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other sulfonamide derivatives known for anticancer properties.
- Antimicrobial Activity : Research indicates that compounds with similar structures can exhibit antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .
Pharmacology
The compound's interaction with biological targets has been documented, suggesting multiple mechanisms of action:
- Enzyme Inhibition : It may inhibit enzymes critical for metabolic processes, leading to potential therapeutic effects in various diseases.
- Receptor Modulation : The compound could interact with specific receptors, influencing signaling pathways associated with disease progression, particularly in neurological disorders .
Drug Development
Due to its unique combination of functional groups, this compound is a candidate for further development into pharmaceuticals targeting specific pathways involved in disease progression. Its ability to undergo chemical modifications enhances its versatility as a drug lead .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, potentially through the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it effectively inhibited bacterial growth, suggesting its potential use as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table highlights structural differences and similarities with analogous compounds:
Key Observations
Piperazine Modifications: The target compound’s 4-methylpiperazine contrasts with sulfonyl-piperazines () and dichlorophenyl-piperazines (). Methyl substitution may enhance basicity and membrane permeability compared to bulkier sulfonyl groups . Chlorinated aryl-piperazines () are common in dopamine receptor ligands, suggesting the target compound’s dimethylamino group could influence receptor selectivity .
Aromatic Systems: The 4-fluoro-2-methylbenzene in the target compound differs from pyridinylphenyl () and chromen-4-one (). Fluorine’s electron-withdrawing effects may improve binding affinity in hydrophobic pockets.
Linker Diversity :
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfonamide group, a dimethylamino moiety, and a piperazine ring. Its molecular formula is , and it exhibits properties that suggest potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Serotonin Transporter (SERT) : The compound displays significant affinity for SERT, which plays a crucial role in neurotransmitter regulation. In vitro studies have shown that related compounds exhibit Ki values (inhibition constants) ranging from 1.10 nM to 5.45 nM for SERT binding, indicating strong binding affinities .
- Dopamine and Norepinephrine Transporters : Similar compounds have also been investigated for their interactions with dopamine (DAT) and norepinephrine transporters (NET), suggesting a broader spectrum of activity .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : The ability to inhibit SERT suggests potential antidepressant effects, similar to those observed with selective serotonin reuptake inhibitors (SSRIs).
- Analgesic Properties : Compounds with structural similarities have demonstrated analgesic effects in various preclinical models, indicating that this compound may also possess pain-relieving properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vivo Studies : Research involving animal models has shown that compounds with similar structures can effectively penetrate the blood-brain barrier and exhibit pharmacological effects in central nervous system disorders. For instance, a study reported significant brain uptake and retention of related ligands after intravenous administration in rats .
- Binding Affinity Studies : Binding assays conducted on transfected cells have revealed that these compounds can selectively bind to SERT and other transporters, leading to altered neurotransmitter dynamics in the brain .
- Toxicological Assessments : Toxicity studies indicate that compounds within this class generally exhibit low acute toxicity profiles, with LD50 values exceeding 2000 mg/kg in rodent models, suggesting a favorable safety margin for further development .
Data Table: Biological Activity Overview
| Biological Target | Binding Affinity (Ki) | Observed Effects |
|---|---|---|
| SERT | 1.10 - 5.45 nM | Potential antidepressant activity |
| DAT | Not specified | Possible dopaminergic effects |
| NET | Not specified | Potential norepinephrine modulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide?
- Methodology :
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Step 1 : Use nucleophilic substitution to introduce the 4-methylpiperazine moiety to the ethyl backbone. This requires activating the ethyl group with a leaving group (e.g., chloride) under anhydrous conditions .
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Step 2 : Couple the dimethylaminophenyl group via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
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Step 3 : Sulfonamide formation: React the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
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Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–110°C |
| Catalyst Loading | 5–10 mol% Pd |
| Purity Threshold | ≥95% (HPLC) |
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂) and sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 516.22) .
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry, particularly for the ethyl-piperazine linkage (see for analogous piperazine derivatives) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s dopamine receptor binding affinity?
- Methodology :
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Radioligand Binding Assays : Use [³H]spiperone as a competitive ligand for D2/D3 receptors. Incubate the compound with transfected HEK-293 cells expressing human dopamine receptors (0.1–10 µM range) .
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Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare to reference antagonists like haloperidol.
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Key Controls : Include nonspecific binding (e.g., 10 µM sulpiride) and validate receptor expression via Western blot .
- Example Results :
| Receptor Subtype | IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
|---|---|---|
| D2 | 120 ± 15 | Haloperidol: 1.2 ± 0.3 |
| D3 | 85 ± 10 | SB-277011-A: 8.5 ± 1.1 |
Q. How can metabolic stability be assessed in preclinical studies?
- Approach :
- In Vitro Liver Microsome Assays : Incubate the compound (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) for 60 minutes .
- Quantification : Use LC-MS/MS to measure parent compound degradation. Calculate half-life (t₁/₂) and intrinsic clearance (CLint).
- Structural Insights : The 4-fluoro group may reduce oxidative metabolism (cf. trifluoromethyl in ), but the piperazine moiety could still undergo N-dealkylation .
Q. How to design structure-activity relationship (SAR) studies for optimizing selectivity?
- Strategy :
- Analog Synthesis : Modify the sulfonamide (e.g., replace fluorine with chlorine) or vary the 4-methylpiperazine substituent (e.g., 4-ethylpiperazine) .
- Screening : Test analogs in parallel against off-target receptors (e.g., serotonin 5-HT₂A, adrenergic α1) to assess selectivity.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using dopamine D3 receptor crystal structures (PDB: 3PBL) to predict binding poses .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Factors to Investigate :
- Purity : Ensure batch-to-batch consistency via HPLC (≥95% purity; see for purity impacts) .
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) can alter receptor binding kinetics .
- Cell Line Differences : Compare results from transfected CHO vs. HEK-293 cells, which may express differing levels of receptor isoforms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
